N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a cyclohexyl substituent at the 5-position of the heterocyclic ring and a branched 2-methylpentanamide group at the 2-position. The 1,3,4-thiadiazole core is a nitrogen-sulfur heterocycle known for its versatility in medicinal chemistry, often contributing to bioactivity through hydrogen bonding, π-π interactions, and metabolic stability .
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-7-10(2)12(18)15-14-17-16-13(19-14)11-8-5-4-6-9-11/h10-11H,3-9H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOSFWRFWKAFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=NN=C(S1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide typically involves the formation of the thiadiazole ring followed by the introduction of the cyclohexyl and methylpentanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The cyclohexyl group can be introduced through a substitution reaction, and the final step involves the acylation to form the methylpentanamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the amide group, leading to the formation of amines or other reduced products.
Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity, while the methylpentanamide moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide (ChemDiv 2237-2276): This compound shares the 5-cyclohexyl-thiadiazole scaffold but replaces the 2-methylpentanamide with a 2-iodobenzamide group. The aromatic iodobenzamide introduces electronegative and planar characteristics, which may enhance DNA intercalation or target-specific interactions compared to the aliphatic 2-methylpentanamide . Key Data: Property N-(5-cyclohexyl-...-2-methylpentanamide N-(5-cyclohexyl-...-2-iodobenzamide Molecular Formula Not provided C₁₅H₁₆IN₃OS Substituent at C2 2-methylpentanamide 2-iodobenzamide Potential Bioactivity Inferred metabolic stability DNA-targeting (speculative)
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide: This analogue features a smaller ethylthio group at the 5-position and a straight-chain pentanamide. The linear pentanamide may be more susceptible to enzymatic degradation than the branched 2-methyl variant . Key Data: Property Value Molecular Weight 245.36 g/mol Density 1.23 g/cm³ pKa 9.24
Glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) :
A sulfonamide derivative with a tert-butyl group, Glybuzole is an oral hypoglycemic agent. The tert-butyl group provides steric shielding, enhancing metabolic stability, while the sulfonamide moiety contributes to acidity and hydrogen-bonding capacity. In contrast, the target compound’s 2-methylpentanamide lacks ionizable groups, suggesting different pharmacokinetic profiles .
Physicochemical Properties
- Lipophilicity :
Cyclohexyl and tert-butyl substituents () increase logP values compared to smaller groups (e.g., ethylthio in ), favoring blood-brain barrier penetration. - Solubility : Branched amides (e.g., 2-methylpentanamide) typically reduce crystallinity and enhance solubility compared to planar aromatic amides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
